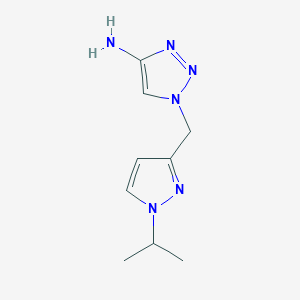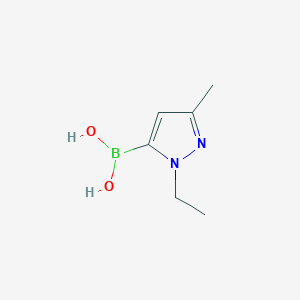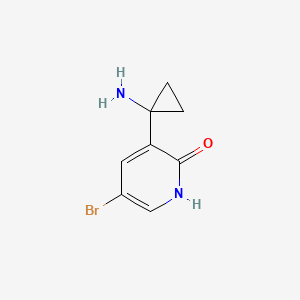
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C8H10BrN2O, and it has a molecular weight of 229.09 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through oxidation reactions, such as the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), alkoxides (R-O-)
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)
Reduction: Formation of a dehalogenated product (e.g., 3-(1-Aminocyclopropyl)pyridin-2-ol)
Substitution: Formation of substituted derivatives (e.g., 3-(1-Aminocyclopropyl)-5-alkoxypyridin-2-ol)
Aplicaciones Científicas De Investigación
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in various plant growth and developmental processes.
1-Aminocyclopropylphosphonate:
Uniqueness
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6(7(12)11-4-5)8(10)1-2-8/h3-4H,1-2,10H2,(H,11,12) |
Clave InChI |
CFKWGBWDHBHQHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CNC2=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
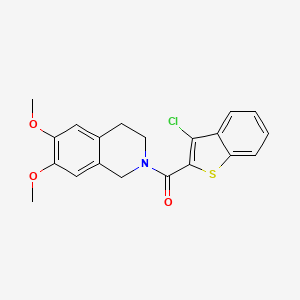
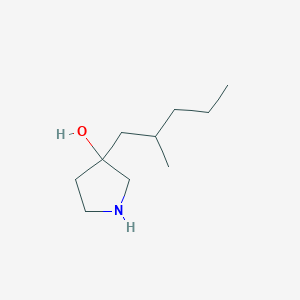
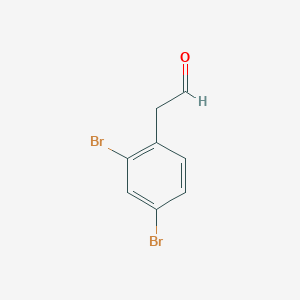
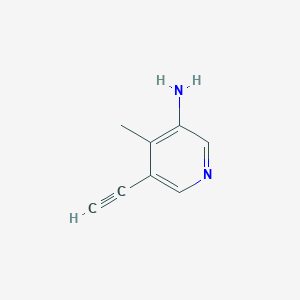
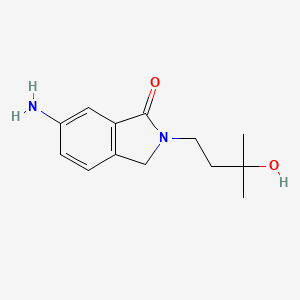
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
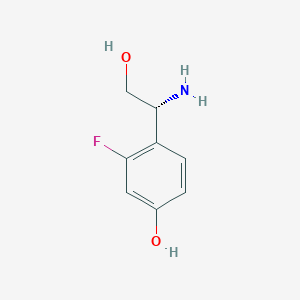
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
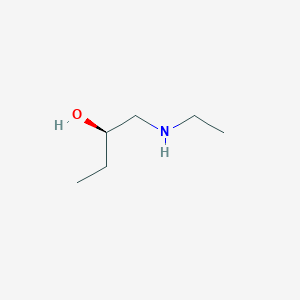
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
